molecular formula C30H28N2O5 B422109 METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B422109
M. Wt: 496.6g/mol
InChI Key: HKTIBXCXDAULSH-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, an anilino group, and various substituents

Properties

Molecular Formula

C30H28N2O5

Molecular Weight

496.6g/mol

IUPAC Name

methyl (4Z)-4-[[4-(2-anilino-2-oxoethoxy)phenyl]methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C30H28N2O5/c1-20-9-11-23(12-10-20)18-32-21(2)28(30(35)36-3)26(29(32)34)17-22-13-15-25(16-14-22)37-19-27(33)31-24-7-5-4-6-8-24/h4-17H,18-19H2,1-3H3,(H,31,33)/b26-17-

InChI Key

HKTIBXCXDAULSH-ONUIUJJFSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C2=O)C(=O)OC)C

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)/C2=O)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C2=O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-amino ketone or an α-amino ester.

    Introduction of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.

    Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between a benzaldehyde derivative and a suitable nucleophile.

    Final Assembly: The final compound is assembled through a series of coupling reactions, where the various fragments are linked together under specific reaction conditions, such as the use of a base or a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Methyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the anilino group or the pyrrole ring is oxidized to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups or the benzylidene group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzylidene or anilino groups are replaced by other functional groups. Common reagents include halogens, alkylating agents, or acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use as a drug candidate, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It is used in the development of new materials, such as polymers or coatings, where its chemical properties can enhance performance.

Mechanism of Action

The mechanism of action of METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Methyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds, such as:

    Methyl 4-(2-anilino-2-oxoethoxy)benzoate: This compound has a similar structure but lacks the pyrrole ring and the benzylidene group.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound contains the pyrrole ring but has different substituents on the ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar anilino group but different substituents and lacks the pyrrole ring.

The uniqueness of METHYL (4Z)-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.

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